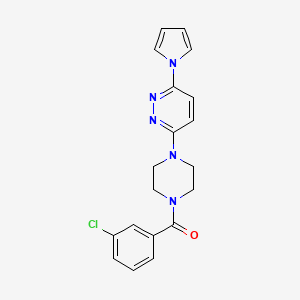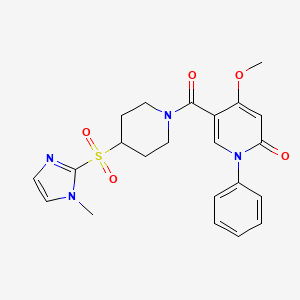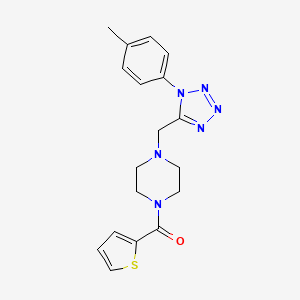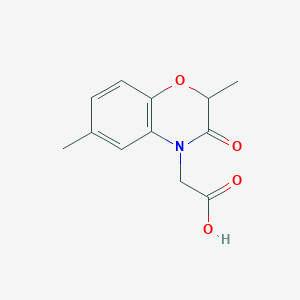
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a chemical compound that has gained significant attention in scientific research applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Molecular Interaction and Conformational Analysis
A study focused on the molecular interaction and conformational analysis of a related compound, highlighting its binding interaction with cannabinoid receptors. This research provides a foundation for understanding how similar compounds could interact with biological targets, which is crucial for drug design and pharmacology (Shim et al., 2002).
Novel Synthetic Routes and Derivatives
Research on novel syntheses of heterocyclic compounds, including thieno[2,3-c]pyridazines and related derivatives, demonstrates the potential for creating a variety of biologically active molecules. These synthetic pathways are essential for developing new therapeutic agents and understanding chemical interactions at the molecular level (Gaby et al., 2003).
Antagonistic Properties Against Cannabinoid Receptors
Another study explored the antagonistic properties of a structurally related compound against cannabinoid CB1 receptors, providing insights into the design of receptor-specific drugs. Such research is crucial for developing medications targeting specific pathways in the human body (Landsman et al., 1997).
Antimicrobial and Anticancer Properties
The synthesis and evaluation of pyridine derivatives, including those with similar structural motifs, have shown variable and modest antimicrobial and anticancer activities. This area of research is vital for discovering new treatments for infectious diseases and cancer (Patel et al., 2011).
Molecular Docking Studies
Molecular docking studies of new heterocyclic compounds, including those resembling the compound of interest, provide valuable information on their potential as anticancer and antimicrobial agents. This research approach helps in understanding how small molecules interact with biological targets, which is crucial for drug discovery (Katariya et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that this compound might also interact with kinases, leading to their inhibition.
Biochemical Pathways
These could potentially include pathways related to the activities of kinases, as well as those related to microbial growth, inflammation, viral replication, fungal growth, oxidation processes, and tumor growth .
Result of Action
These could potentially include the inhibition of kinases, the inhibition of microbial, viral, and fungal growth, the reduction of inflammation, the inhibition of oxidation processes, and the inhibition of tumor growth .
properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-16-5-3-4-15(14-16)19(26)25-12-10-24(11-13-25)18-7-6-17(21-22-18)23-8-1-2-9-23/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURBXCCRFKGEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746457.png)


![5-((4-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746461.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2746463.png)

![3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2746469.png)


![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2746472.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2746475.png)